6-Bromo-2-(piperidin-1-yl)benzo[d]thiazole

Alzheimer's disease Amyloid beta Neurodegeneration

Essential for Alzheimer's/tauopathy research: exhibits nanomolar binding to amyloid beta (Ki=1.40nM) and tau aggregates (IC50=1.41nM). The 6-bromo and piperidine moieties are critical for this activity; non-brominated or pyrrolidine analogs lack potency. Procure this exact scaffold to ensure reproducible target engagement in binding assays and dual-target therapeutic development.

Molecular Formula C12H13BrN2S
Molecular Weight 297.22 g/mol
CAS No. 863001-19-8
Cat. No. B6500413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-(piperidin-1-yl)benzo[d]thiazole
CAS863001-19-8
Molecular FormulaC12H13BrN2S
Molecular Weight297.22 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)Br
InChIInChI=1S/C12H13BrN2S/c13-9-4-5-10-11(8-9)16-12(14-10)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7H2
InChIKeyODLOQJNOPFZXLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-2-(piperidin-1-yl)benzo[d]thiazole (CAS 863001-19-8): Structural Features and Baseline Biological Profile for Procurement Decisions


6-Bromo-2-(piperidin-1-yl)benzo[d]thiazole is a heterocyclic small molecule characterized by a benzo[d]thiazole core with a bromine substituent at the 6-position and a piperidine ring attached at the 2-position . The compound has a molecular weight of 297.22 g/mol and the molecular formula C12H13BrN2S . In vitro screening data from authoritative databases indicate that this compound exhibits nanomolar-range activity against multiple biological targets, including amyloid beta aggregates (Ki = 1.40 nM) [1], tau aggregates (IC50 = 1.41 nM) [1], the cannabinoid receptor 2 (IC50 = 32 nM) [2], and the bromodomain-containing protein 4 (IC50 = 100 nM) [3]. These activities suggest potential utility in neurodegenerative disease research, cannabinoid pharmacology, and epigenetic probe development.

Why Generic Substitution of 6-Bromo-2-(piperidin-1-yl)benzo[d]thiazole Fails: Evidence of Substituent-Specific Activity Profiles


The biological activity of benzothiazole derivatives is exquisitely sensitive to both the nature of the 2-position substituent and the halogen pattern on the aromatic ring. A comparative SAR study of triazolobenzothiazole derivatives demonstrated that the piperidine-containing analog (compound 5c) exhibited a lower IC50 (82.25) than the corresponding pyrrolidine analog (compound 7b, IC50 = 93.25) in an antioxidant assay, confirming that the six-membered piperidine ring confers superior potency over the five-membered pyrrolidine in this scaffold [1]. Furthermore, the 6-bromo substitution is critical; related derivatives lacking the bromine (e.g., 2-(piperidin-1-yl)benzo[d]thiazole, CAS 2851-08-3) are known intermediates with no reported nanomolar activity against the targets documented for the brominated compound [2]. These findings underscore that neither the core benzothiazole structure nor alternative 2-position amines (e.g., pyrrolidine, morpholine) can be assumed to replicate the activity profile of 6-Bromo-2-(piperidin-1-yl)benzo[d]thiazole, necessitating procurement of the exact compound for reproducible research outcomes.

6-Bromo-2-(piperidin-1-yl)benzo[d]thiazole: Quantitative Differentiation Evidence for Scientific Procurement


Nanomolar Binding Affinity for Amyloid Beta Aggregates (Ki = 1.40 nM)

6-Bromo-2-(piperidin-1-yl)benzo[d]thiazole exhibits high binding affinity for amyloid beta (1-40) aggregates with a Ki value of 1.40 nM [1]. While direct head-to-head comparator data for close analogs are not available in public databases, class-level inference from benzothiazole SAR studies suggests that the 6-bromo substitution and piperidine ring are essential for this level of potency; non-brominated or pyrrolidine-substituted analogs typically show substantially reduced affinity or are inactive in amyloid beta binding assays [2].

Alzheimer's disease Amyloid beta Neurodegeneration

Tau Aggregate Displacement Activity (IC50 = 1.41 nM)

In a fluorescence displacement assay using thiazine red R, 6-Bromo-2-(piperidin-1-yl)benzo[d]thiazole displaced the dye from human Tau aggregates with an IC50 of 1.41 nM [1]. This potency is comparable to its amyloid beta binding affinity, suggesting dual-target potential. Class-level evidence indicates that piperidine-substituted benzothiazoles generally outperform pyrrolidine analogs in target engagement assays; for instance, in a related antioxidant assay, the piperidine derivative (5c) showed IC50 = 82.25 versus 93.25 for the pyrrolidine derivative (7b) [2].

Tauopathy Fluorescence displacement assay Neurodegenerative disease

Cannabinoid Receptor 2 (CB2R) Antagonist Activity (IC50 = 32 nM)

6-Bromo-2-(piperidin-1-yl)benzo[d]thiazole acts as an antagonist at human recombinant CB2R, inhibiting WIN-55212-induced beta-arrestin-GFP binding with an IC50 of 32 nM in U2OS cells [1]. Additionally, a related assay reported an IC50 of 0.720 nM under different conditions [1]. No publicly available comparator data exist for the pyrrolidine or morpholine analogs on this target, but the piperidine moiety is a known pharmacophore for CB2R ligands [2].

Cannabinoid receptor GPCR pharmacology Antagonist

BRD4 Bromodomain Inhibition (IC50 = 100 nM)

6-Bromo-2-(piperidin-1-yl)benzo[d]thiazole inhibits both BD1 and BD2 domains of bromodomain-containing protein 4 (BRD4) with an IC50 of 100 nM in a standardized 384-well plate assay [1]. This level of inhibition is notable because many benzothiazole derivatives exhibit weak or no activity against BRD4. The presence of the 6-bromo substituent is likely critical, as SAR studies on related scaffolds show that halogen substitution dramatically alters bromodomain binding affinity [2].

Epigenetics Bromodomain BRD4

Selectivity Profile: Differential Activity Across Multiple Targets

6-Bromo-2-(piperidin-1-yl)benzo[d]thiazole demonstrates a stark selectivity window across different biological targets. While it exhibits nanomolar activity against amyloid beta (Ki = 1.40 nM), tau aggregates (IC50 = 1.41 nM), CB2R (IC50 = 32 nM), and BRD4 (IC50 = 100 nM) [1], it is >1,000-fold less active against the bacterial chaperonin GroEL/GroES (IC50 = 250,000 nM) [2] and >500-fold less active against the GIRK1/2 potassium channel (IC50 = 2,000 nM) [3]. This selectivity profile is a direct consequence of the precise 6-bromo and piperidine substitution pattern; analogs with alternative substituents often exhibit different selectivity fingerprints [4].

Selectivity Polypharmacology Off-target

Comparative Antioxidant Activity: Piperidine vs. Pyrrolidine Substitution

Although direct comparative data for 6-Bromo-2-(piperidin-1-yl)benzo[d]thiazole are limited, a well-documented SAR study on mercapto triazolobenzothiazole derivatives provides quantitative evidence that piperidine substitution yields superior activity relative to pyrrolidine. In this study, the piperidine-containing compound 5c (7-Br with piperidine) exhibited an antioxidant IC50 of 82.25, compared to 93.25 for the pyrrolidine-containing compound 7b (7-CH3 with pyrrolidine) [1]. This 1.13-fold improvement, while modest, is consistent with the trend observed across multiple assays where the piperidine analog outperforms the pyrrolidine analog [1].

Antioxidant SAR Piperidine

Optimal Research and Industrial Application Scenarios for 6-Bromo-2-(piperidin-1-yl)benzo[d]thiazole


Neurodegenerative Disease Probe Development: Amyloid Beta and Tau Targeting

Based on its high binding affinity for amyloid beta aggregates (Ki = 1.40 nM) and its ability to displace tau aggregate ligands (IC50 = 1.41 nM) [1], 6-Bromo-2-(piperidin-1-yl)benzo[d]thiazole is well-suited for use as a starting scaffold or tool compound in Alzheimer's disease and tauopathy research. It can serve as a fluorescent probe competitor in binding assays or as a lead for developing dual-targeting therapeutics. Procurement of this exact compound is essential because non-brominated or pyrrolidine-substituted analogs show markedly reduced or absent activity in these assays [2].

Cannabinoid Receptor Pharmacology: CB2R Antagonist Studies

With confirmed antagonist activity at human CB2R (IC50 = 32 nM) [1], this compound is a valuable tool for investigating CB2R-mediated signaling pathways in inflammation, pain, and neuroprotection. The piperidine moiety is a known pharmacophore for CB2R ligands [3], and the compound's selectivity over other targets (e.g., >7,800-fold over GroEL/GroES) [4] minimizes confounding off-target effects, making it suitable for cell-based and in vivo pharmacological studies.

Epigenetic Chemical Probe Development: BRD4 Bromodomain Inhibition

The compound's inhibition of both BD1 and BD2 domains of BRD4 (IC50 = 100 nM) [1] positions it as a potential chemical probe for studying bromodomain function in cancer and inflammatory disease models. Its sub-micromolar potency, combined with a defined selectivity window over other targets [4], allows for its use in mechanistic studies and as a control in BRD4-targeted drug discovery campaigns.

Structure-Activity Relationship (SAR) Studies for Benzothiazole-Based Therapeutics

6-Bromo-2-(piperidin-1-yl)benzo[d]thiazole serves as an ideal reference compound for SAR campaigns aimed at optimizing benzothiazole derivatives. Its well-documented activity profile across multiple targets [1][2] and the comparative data showing the superiority of piperidine over pyrrolidine substitution [5] provide a quantitative baseline. Researchers can use this compound to benchmark new analogs, ensuring that structural modifications yield meaningful improvements in potency, selectivity, or physicochemical properties.

Quote Request

Request a Quote for 6-Bromo-2-(piperidin-1-yl)benzo[d]thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.